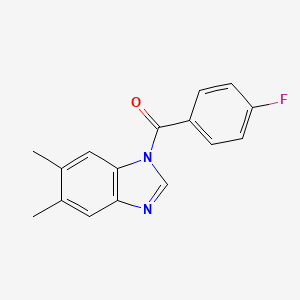

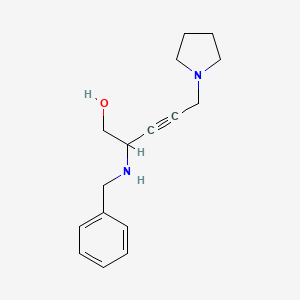

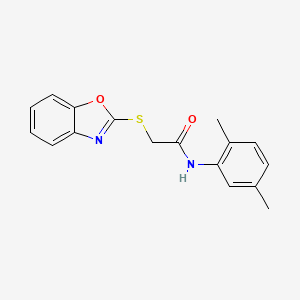

![molecular formula C19H14N2O3S B5553799 N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide belongs to a class of compounds that have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. While specific studies on this compound are limited, research on similar benzenesulfonamide derivatives provides valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that include the formation of key intermediates such as benzenesulfonamides with different functional groups. These procedures aim to introduce specific structural features that confer desired properties and biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of a specific enzyme involves structure-activity relationship (SAR) analysis and biochemical characterization to optimize the compounds' inhibitory potency (Röver et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including X-ray crystallography and computational studies, plays a critical role in understanding the compounds' conformation and intermolecular interactions. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, to yield compounds with potential anticancer, anti-HIV, and other biological activities. For example, the transformation of semi-carbazides into 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides demonstrates the versatility of these compounds in generating biologically active molecules (Pomarnacka & Kozlarska-Kedra, 2003).

Aplicaciones Científicas De Investigación

COX-2 Inhibitor Development

A study by Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which showed selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selective inhibition is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors. One compound, JTE-522, demonstrated potent and selective COX-2 inhibition and is under clinical trials (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibitors

Nocentini et al. (2016) reported on benzenesulfonamide derivatives containing phenyl-1,2,3-triazole moieties as potent inhibitors of carbonic anhydrase (CA), particularly the human isoforms hCA II, IX, and XII. These isoforms are physiologically relevant and play roles in various diseases, including glaucoma. The compounds exhibited low nanomolar to subnanomolar inhibition and were considered for potential therapeutic applications in lowering intraocular pressure in glaucoma (Nocentini, Ferraroni, Carta, Ceruso, Gratteri, Lanzi, Masini, & Supuran, 2016).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized a series of N-(benzoxazol-2-yl)benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of such derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Antimicrobial and Antifungal Activities

Hybrid molecules between benzenesulfonamides and active antimicrobial 2-amino-benzo[d]isothiazol-3-ones were synthesized by Zani et al. (2009), exhibiting moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. This study demonstrates the antimicrobial potential of benzenesulfonamide derivatives and suggests their application in combating resistant bacterial strains (Zani, Incerti, Ferretti, & Vicini, 2009).

Propiedades

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSLAHQXECQZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Benzooxazol-2-yl-phenyl)-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

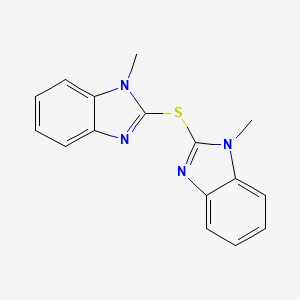

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

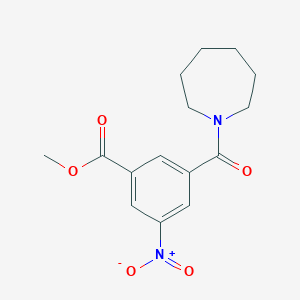

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

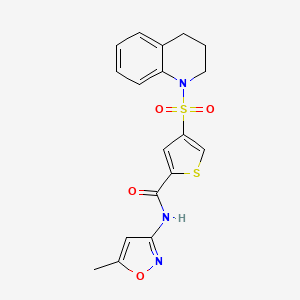

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)